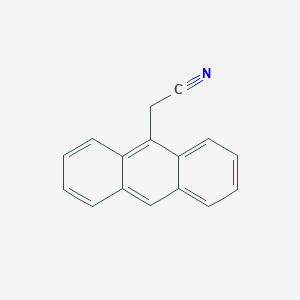

9-Anthraceneacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anthracen-9-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTCNFLGBMSLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311329 | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-76-4 | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Anthraceneacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Potential Applications of 9-Anthraceneacetonitrile.

Introduction

This compound, a fluorescent derivative of anthracene, is a molecule of significant interest in the fields of chemical synthesis, materials science, and pharmacology. Its rigid, aromatic structure imparts unique photophysical properties, making it a valuable scaffold for the development of fluorescent probes and materials. Furthermore, its chemical functionality allows for its use as a key intermediate in the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from readily available anthracene. The first step involves the chloromethylation of anthracene to produce 9-(chloromethyl)anthracene, which is then converted to this compound via a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocols

Step 1: Synthesis of 9-(Chloromethyl)anthracene

This procedure is adapted from established methods for the chloromethylation of aromatic compounds.

-

Materials:

-

Anthracene

-

Paraformaldehyde

-

Dioxane

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

In a well-ventilated fume hood, a saturated solution of dioxane and concentrated hydrochloric acid is prepared.

-

Anthracene and paraformaldehyde are added to the reaction vessel containing the dioxane-hydrochloric acid solution.

-

The mixture is stirred and heated to a gentle reflux.

-

The reaction is monitored for its completion (typically several hours).

-

After the reaction is complete, the mixture is cooled, and the crude product is collected by filtration.

-

The crude product is washed, dried, and can be further purified by recrystallization to yield 9-(chloromethyl)anthracene.

-

Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the chlorine atom in 9-(chloromethyl)anthracene with a cyanide group.

-

Materials:

-

9-(Chloromethyl)anthracene

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Acetonitrile (ACN) or another suitable polar aprotic solvent

-

-

Procedure:

-

9-(Chloromethyl)anthracene is dissolved in acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Potassium cyanide is added to the solution.

-

The reaction mixture is heated to reflux and stirred for a specified period (e.g., 2 hours)[1].

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude this compound is purified, typically by column chromatography or recrystallization, to yield the final product. A reported yield for this reaction is 93%[1].

-

Physicochemical and Spectral Properties

This compound is a solid at room temperature with characteristic spectral properties stemming from its anthracene core. A summary of its known and predicted properties is presented in the tables below.

General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(anthracen-9-yl)acetonitrile | [2] |

| Molecular Formula | C₁₆H₁₁N | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| CAS Number | 2961-76-4 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not explicitly reported. Related compound 9-Anthracenecarbonitrile has a melting point of 170-172 °C.[3] | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like acetonitrile, acetone, and THF. | |

| XLogP3 | 4.4 | [2] |

Spectral Data

| Spectroscopic Technique | Key Features | Reference |

| ¹³C NMR | Spectral data available on PubChem. | [2] |

| GC-MS | Spectral data available on PubChem. | [2] |

| IR Spectroscopy | Expected to show a characteristic nitrile (C≡N) stretching vibration around 2250 cm⁻¹. | |

| UV-Vis Spectroscopy | Expected to exhibit absorption maxima characteristic of the anthracene chromophore, typically in the UV region. The UV-Vis spectrum of 9-anthracenylmethyl acrylate shows absorption maxima around 345, 365, and 385 nm.[4] | |

| Fluorescence Spectroscopy | Expected to be highly fluorescent. The excitation and emission maxima are not specifically reported for this compound. For comparison, Anthracene has an excitation peak at 356 nm and an emission peak at 397 nm.[5] | |

| Fluorescence Quantum Yield (Φf) | Not explicitly reported. The quantum yield of anthracene in ethanol is 0.27. The determination of the quantum yield can be performed relative to a standard like anthracene. |

Biological Properties and Drug Development Applications

While the biological activity of this compound itself is not extensively documented, its derivatives have shown promise in the context of drug development, particularly in cancer therapy. The anthracene moiety can serve as a fluorescent tag, and the overall structure can be modified to target specific biological pathways.

Targeting the Polyamine Transport System

Polyamines are small, positively charged molecules that are essential for cell growth and proliferation. Cancer cells often exhibit a dysregulated polyamine metabolism and an upregulated polyamine transport system (PTS) to meet their high demand for these molecules[3]. This makes the PTS an attractive target for the selective delivery of therapeutic agents to cancer cells[1].

Derivatives of this compound, specifically N¹-(anthracen-9-ylmethyl)triamines, have been synthesized and evaluated as molecules that can be recognized and transported by the PTS. The anthracene group in these conjugates serves as a fluorescent reporter, allowing for the visualization of their uptake and intracellular localization.

The logical workflow for utilizing this compound derivatives in this context involves their synthesis, followed by biological evaluation to confirm their interaction with the PTS and their cytotoxic effects on cancer cells.

Conclusion

This compound is a versatile molecule with significant potential. Its straightforward synthesis and inherent fluorescence make it an attractive building block for various applications. For researchers in drug development, the ability to derivatize this compound to target specific cellular machinery, such as the polyamine transport system, opens up new avenues for the creation of targeted and traceable therapeutic agents. Further research into the specific biological activities of this compound and the development of a broader library of its derivatives are warranted to fully explore its potential in medicinal chemistry and beyond.

References

9-Anthraceneacetonitrile: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraceneacetonitrile is a fluorescent organic compound featuring an anthracene core functionalized with an acetonitrile group. The anthracene moiety is a well-established fluorophore known for its characteristic blue fluorescence, making its derivatives valuable tools in various scientific disciplines. The presence of the versatile nitrile group allows for further chemical modifications, positioning this compound as both a functional fluorescent probe and a key building block in the synthesis of more complex molecules. This technical guide provides an in-depth overview of the properties, synthesis, and research applications of this compound, with a focus on its utility in fluorescence spectroscopy, materials science, and organic synthesis.

Physicochemical and Photophysical Properties

While specific, experimentally determined photophysical data for this compound are not extensively documented in publicly available literature, the properties of the anthracene chromophore are well-characterized. The absorption and emission spectra are dominated by the π-π* transitions of the anthracene ring system. The positioning of the acetonitrile group at the 9-position can influence the photophysical properties through electronic and steric effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(anthracen-9-yl)acetonitrile | PubChem |

| Molecular Formula | C₁₆H₁₁N | PubChem[1] |

| Molecular Weight | 217.27 g/mol | PubChem[1] |

| CAS Number | 2961-76-4 | PubChem[1] |

Table 2: Representative Photophysical Properties of 9-Substituted Anthracene Derivatives

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Solvent |

| 9,10-Diphenylanthracene | 390 nm | 432 nm | ~0.95 | Cyclohexane |

| 9-Anthracenecarboxylic Acid | ~365 nm | ~415 nm | Varies with environment | Various |

| 9-Methoxy-anthracene | 389 nm | 412 nm | 0.38 | Cyclohexane |

Note: The data in Table 2 is for illustrative purposes to indicate the general spectral region and quantum efficiency of 9-substituted anthracenes. The exact values for this compound may differ.

Research Applications

The unique combination of a fluorescent core and a reactive functional group makes this compound a valuable tool in several areas of research.

Fluorescent Probes and Sensors

The intrinsic fluorescence of the anthracene core allows this compound to be used as a fluorescent probe. The fluorescence intensity and lifetime of anthracene derivatives are often sensitive to the local environment, making them suitable for studying molecular interactions and dynamics.

While not extensively reported for the unmodified molecule, this compound can serve as a precursor for the synthesis of more complex fluorescent sensors. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive handle for the attachment of specific recognition moieties, such as chelating agents for metal ions. The general principle involves a change in the photophysical properties of the anthracene fluorophore upon binding of the analyte to the recognition unit. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).

Photodimerization and Materials Science

A characteristic reaction of anthracenes substituted at the 9-position is the [4+4] photodimerization upon exposure to UV light. This reversible cycloaddition reaction leads to the formation of a dimer, which can be cleaved back to the monomers by irradiation at a shorter wavelength or by heating. This photo-reversible behavior makes this compound a potential component in the development of photoresponsive materials, such as polymers with tunable properties, photoswitchable surfaces, and materials for data storage.

Intermediate in Organic Synthesis

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities. This makes it a useful intermediate in multi-step organic syntheses. For instance, the nitrile can be:

-

Hydrolyzed to form 9-anthraceneacetic acid, which can be used to couple the anthracene moiety to other molecules via ester or amide linkages.

-

Reduced to form 2-(anthracen-9-yl)ethan-1-amine, introducing a primary amine for further functionalization.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the nucleophilic substitution of a 9-halomethylanthracene with a cyanide salt.

Materials:

-

9-(Chloromethyl)anthracene

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent

-

Deionized water

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 9-(chloromethyl)anthracene in DMSO.

-

Add an equimolar amount of sodium cyanide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and dichloromethane.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Safety Note: This procedure involves the use of highly toxic cyanide salts and should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

General Protocol for Fluorescence Measurements

Instrumentation:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).

-

Quartz cuvettes (typically 1 cm path length).

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., spectroscopic grade acetonitrile or cyclohexane).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectrum of the solutions using a UV-Vis spectrophotometer to determine the absorption maximum and to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Set the excitation wavelength on the fluorometer, typically at or near the absorption maximum.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate or 9,10-diphenylanthracene) should be measured under identical conditions. The quantum yield can then be calculated using the comparative method.

Conclusion

This compound is a versatile compound with significant potential in various research fields. Its strong fluorescence, coupled with the synthetic flexibility of the nitrile group, makes it an attractive candidate for the development of novel fluorescent probes and sensors. Furthermore, its ability to undergo photodimerization opens up possibilities for its use in the creation of advanced photoresponsive materials. While detailed photophysical characterization is not as widespread as for other anthracene derivatives, the foundational knowledge of the anthracene chromophore provides a solid basis for its application in research and development. This guide serves as a starting point for researchers interested in harnessing the properties of this compound for their scientific endeavors.

References

In-Depth Technical Guide to 9-Anthraceneacetonitrile

For researchers, scientists, and professionals in drug development, 9-Anthraceneacetonitrile stands as a significant compound with versatile applications. This technical guide provides a comprehensive overview of its chemical identity, structure, synthesis, and key data, offering a core resource for laboratory and research settings.

Chemical Identity and Structure

This compound, identified by the CAS Number 2961-76-4 , is an organic compound featuring an anthracene core substituted with an acetonitrile group at the 9-position.[1] Its molecular formula is C₁₆H₁₁N, and it has a molecular weight of 217.26 g/mol .[1] The structure is characterized by the fusion of three benzene rings, forming the anthracene scaffold, with a cyanomethyl group (-CH₂CN) attached.

Synonyms: 2-(Anthracen-9-yl)acetonitrile[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below. This information is crucial for its identification, characterization, and application in various experimental setups.

| Property | Value |

| CAS Number | 2961-76-4[1] |

| Molecular Formula | C₁₆H₁₁N[1] |

| Molecular Weight | 217.26 g/mol [1] |

| IUPAC Name | 2-(anthracen-9-yl)acetonitrile[1] |

| ¹H NMR Spectroscopy | Characteristic signals for aromatic and methylene protons. |

| ¹³C NMR Spectroscopy | Signals corresponding to the anthracene core and the acetonitrile group. |

| IR Spectroscopy | Characteristic absorption bands for C≡N (nitrile) and C-H (aromatic) stretching. |

| Mass Spectrometry | Molecular ion peak (M+) consistent with the molecular weight. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of 9-(chloromethyl)anthracene with a cyanide salt. The following is a representative experimental protocol.

Reaction Scheme:

References

Navigating the Challenges of 9-Anthraceneacetonitrile Solubility in Biological Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthraceneacetonitrile, a polycyclic aromatic hydrocarbon (PAH) derivative, presents significant solubility challenges in aqueous biological buffers, a critical consideration for its application in biomedical research and drug development. This technical guide provides an in-depth overview of the solubility characteristics of hydrophobic compounds like this compound, outlines a detailed experimental protocol for determining thermodynamic solubility, and presents a standardized workflow for these investigations. Due to the lack of publicly available, specific quantitative solubility data for this compound in common biological buffers, this guide focuses on the established methodologies for obtaining these crucial measurements.

Introduction: The Solubility Hurdle of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons and their derivatives are notoriously hydrophobic, leading to poor solubility in aqueous environments. This intrinsic property can create significant obstacles in various experimental settings, from in vitro cellular assays to preclinical formulation development. Achieving a stable and known concentration in biological buffers such as phosphate-buffered saline (PBS) or Tris-HCl is paramount for obtaining reliable and reproducible experimental results. Factors such as pH, buffer composition, and the presence of co-solvents can all influence the solubility of these compounds.

In drug discovery, two types of solubility are often considered: kinetic and thermodynamic. Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic solvent stock (e.g., DMSO) into an aqueous buffer.[1][2] This measurement can often overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[3] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution and is the more relevant parameter for formulation and development.[1][3][4]

Quantitative Solubility Data for this compound

A comprehensive review of available scientific literature did not yield specific quantitative solubility data for this compound in standard biological buffers. This highlights a critical data gap for researchers working with this compound. When determining the solubility of this compound, it is essential to systematically measure and report the data in a structured format. The following table serves as a template for presenting such empirical data.

| Biological Buffer | Buffer Composition | pH | Temperature (°C) | Co-solvent (% v/v) | Solubility (µg/mL) | Solubility (µM) | Method |

| Example: PBS | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4 | 7.4 | 25 | 1% DMSO | Data | Data | Shake-Flask |

| Example: Tris-HCl | 50 mM Tris-HCl | 8.0 | 25 | None | Data | Data | Shake-Flask |

| Example: RPMI-1640 | Standard cell culture medium | ~7.2 | 37 | 0.5% DMSO | Data | Data | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][5] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a specified biological buffer.

Materials:

-

This compound (solid powder)

-

Biological buffer of interest (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or DMSO) to prepare a high-concentration stock solution.

-

Perform serial dilutions of the stock solution with the same solvent to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated aqueous phase from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Filtration: Filter the solution using a syringe filter suitable for aqueous solutions and that exhibits low compound binding.

-

-

-

Quantification:

-

Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.[3][6]

-

Inject the prepared standard solutions into the analytical instrument to generate a calibration curve (absorbance or peak area versus concentration).

-

Determine the concentration of this compound in the experimental samples by comparing their analytical response to the calibration curve.

-

-

Data Analysis and Reporting:

-

The determined concentration represents the thermodynamic solubility of this compound in the specific buffer under the tested conditions.

-

Report the solubility in standard units such as µg/mL or µM.

-

It is crucial to also report the pH of the final saturated solution.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

Unveiling the Photophysical Behavior of 9-Anthraceneacetonitrile: A Technical Guide to Quantum Yield in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Expected Trends in Quantum Yield

The fluorescence quantum yield of anthracene derivatives is known to be significantly influenced by the surrounding solvent environment. The polarity of the solvent plays a pivotal role in modulating the photophysical pathways of the excited state. Generally, an increase in solvent polarity leads to a higher fluorescence quantum yield in many anthracene compounds. However, specific interactions, such as hydrogen bonding with protic solvents, can sometimes lead to non-radiative decay pathways, consequently reducing the quantum yield.

The following table summarizes the expected qualitative trends for the quantum yield of 9-Anthraceneacetonitrile in different solvents, based on the behavior of similar anthracene derivatives. It is crucial to note that these are generalized expectations and experimental verification is paramount.

| Solvent | Solvent Type | Polarity (Dielectric Constant, ε) | Expected Quantum Yield (Φf) Trend |

| Cyclohexane | Non-polar | ~2.0 | Low |

| Toluene | Non-polar, Aromatic | ~2.4 | Low to Moderate |

| Chloroform | Moderately Polar | ~4.8 | Moderate |

| Acetone | Polar, Aprotic | ~20.7 | High |

| Ethanol | Polar, Protic | ~24.5 | Moderate to High (potential for H-bonding effects) |

| Acetonitrile | Polar, Aprotic | ~37.5 | High |

Disclaimer: The data presented in this table is a qualitative representation of expected trends for this compound based on the behavior of structurally similar anthracene derivatives. Specific, experimentally determined quantitative values for this compound were not available in the public literature at the time of this review.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative or comparative method. This technique involves comparing the fluorescence properties of the sample under investigation to a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Spectrofluorometer: Equipped with a monochromatic excitation source and a sensitive emission detector.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length, suitable for both absorbance and fluorescence measurements.

-

This compound: The sample of interest.

-

Fluorescence Standard: A compound with a well-established quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include:

-

Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54)

-

Anthracene in ethanol (Φf = 0.27)

-

9,10-Diphenylanthracene in cyclohexane (Φf ≈ 0.9-1.0)

-

-

Spectroscopic Grade Solvents: The solvents in which the quantum yield will be determined.

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the chosen fluorescence standard in the desired solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance of each working solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the working solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Calculate the quantum yield of the this compound sample (Φx) using the following equation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx² / ηstd²)

Where:

-

Φstd is the quantum yield of the standard.

-

Ix and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Astd and Ax are the absorbances of the standard and the sample at the excitation wavelength, respectively.

-

ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used for both, this term cancels out.

-

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the relative quantum yield and the conceptual relationship between solvent polarity and fluorescence.

Unraveling the Luminescence: A Technical Guide to the Fluorescence Mechanism of Anthracene-Based Probes

For Researchers, Scientists, and Drug Development Professionals

Anthracene, a fundamental polycyclic aromatic hydrocarbon, has emerged as a powerful and versatile fluorophore in the design of fluorescent probes. Its inherent photophysical properties, including high quantum yields and chemical stability, make it an ideal scaffold for the development of sensors capable of detecting a wide array of analytes with high sensitivity and selectivity.[1] This technical guide delves into the core fluorescence mechanisms that govern the function of anthracene-based probes, providing an in-depth understanding for researchers and professionals in drug development and various scientific fields. We will explore the key signaling pathways, present quantitative data for easy comparison, and provide detailed experimental protocols for key applications.

Core Fluorescence Mechanisms of Anthracene-Based Probes

The fluorescence of anthracene-based probes is typically modulated through several key mechanisms, primarily Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[1] These processes allow for the design of "turn-on" or "turn-off" fluorescent sensors.

Photoinduced Electron Transfer (PET)

PET is a prevalent mechanism in "turn-on" fluorescent probes. In its native state, the anthracene fluorophore is linked to a recognition unit that acts as an electron donor or acceptor, quenching the fluorescence of the anthracene core. Upon binding of the target analyte to the recognition moiety, the PET process is inhibited, leading to a restoration or "turn-on" of fluorescence.[1][2] This mechanism is highly effective for detecting metal ions and other species that can modulate the electron-donating or -withdrawing properties of the recognition unit.

Intramolecular Charge Transfer (ICT)

In ICT-based probes, the anthracene core is typically functionalized with both an electron-donating and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a large dipole moment in the excited state. The emission wavelength of these probes is highly sensitive to the polarity of the surrounding environment. The binding of an analyte can alter the electronic properties of the donor or acceptor, leading to a change in the ICT process and a corresponding shift in the fluorescence emission spectrum.[2][3]

Aggregation-Induced Emission (AIE)

Unlike many fluorophores that suffer from aggregation-caused quenching, AIE-active anthracene derivatives exhibit enhanced fluorescence emission in the aggregated state.[1][4] This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated form, which blocks non-radiative decay pathways and promotes radiative emission. AIE-based probes are particularly useful for sensing in aqueous media where aggregation can be induced by the presence of specific analytes.[4]

Quantitative Data of Anthracene-Based Probes

The performance of anthracene-based fluorescent probes can be quantified by several key parameters, including their absorption and emission wavelengths, quantum yield, and limit of detection for a specific analyte. The following tables summarize these properties for a selection of recently developed probes.

Table 1: Photophysical Properties of Anthracene-Based Probes for Metal Ion Detection

| Probe Name/Derivative | Target Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |

| ANT-Th | Cr³⁺ | 390 | 500 (turn-on) | - | 0.4 µM | [1][5] |

| Thioacetal 1 | Hg²⁺ | 390 | - | 0.20 (turn-on) | 94 nM | [2] |

| Thioacetal 2 | Hg²⁺ | 415 | - | 0.03 (turn-on) | 59 nM | [2] |

| Thioacetal 3 | Hg²⁺ | 400 | - | 0.10 (turn-on) | 235 nM | [2] |

| AN-2S | Hg²⁺ | 360-430 | 400-475 (turn-off) / 510-530 (turn-on) | - | ~250 nM (turn-off) | [6] |

| AN-4S | Hg²⁺ | 360-430 | 400-475 (turn-off) / 510-530 (turn-on) | - | 49.3 nM (turn-on) | [6] |

Table 2: Photophysical Properties of Anthracene-Based Probes for Anion and ROS Detection

| Probe Name/Derivative | Target Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |

| Phenylalaninol-anthracene | Acetate | - | - | - | - | [7] |

| Amide-triazolium appended anthracene | H₂PO₄⁻ | - | - | - | - | [8] |

| Tripodal tren-anthracene | F⁻, SO₄²⁻ | 354, 371, 391 | 394, 416, 440 (enhancement) | - | - | [9] |

| ortho-aminomethylphenylboronic acid-anthracene | Dihydrogen phosphate | - | (turn-off) | - | - | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent probes. Below are methodologies for the synthesis of a key anthracene precursor and a general procedure for "turn-on" fluorescence sensing.

Synthesis of 9-Anthracenemethanol

This protocol describes a general and efficient method for synthesizing 9-anthracenemethanol, a common precursor for more complex anthracene-based probes, via the reduction of 9-anthracenecarboxaldehyde.[1]

-

Materials: 9-anthracenecarboxaldehyde, Methanol, Sodium borohydride, Diethyl ether, Anhydrous Na₂SO₄, Silica gel.

-

Procedure:

-

Suspend 9-anthracenecarboxaldehyde (1.0 mmol) in methanol (10 mL).

-

Add sodium borohydride (1.0 mmol) portion-wise to the suspension while stirring at room temperature.

-

Continue stirring for 30 minutes at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water (2 mL).

-

Extract the aqueous phase with diethyl ether (5 mL).

-

Dry the organic extract over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 9-anthracenemethanol.[1]

-

Protocol for "Turn-on" Fluorescent Sensing of Cr³⁺ using ANT-Th Probe

This protocol is adapted from the sensing application of an anthracene-thiophene Schiff base probe (ANT-Th).[1][5]

-

Materials: ANT-Th probe stock solution (e.g., 1 mM in CH₃CN), HEPES buffer solution, Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in water, Fluorometer, Quartz cuvettes.

-

Procedure:

-

Prepare the working solution of the ANT-Th probe (e.g., 10 µM) in a suitable solvent mixture (e.g., 6:4 CH₃CN/HEPES buffer).[1]

-

Record the baseline fluorescence emission spectrum of the probe solution. The free probe is expected to have low fluorescence (fluorescence-off state).[1]

-

To the cuvette containing the probe solution, add increasing amounts of the Cr³⁺ stock solution.

-

After each addition, mix the solution and allow it to incubate for a short period (e.g., < 1 minute).[1]

-

Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity at a specific wavelength (e.g., 500 nm) indicates the detection of Cr³⁺.[1]

-

To test for selectivity, repeat the experiment with other metal ion solutions instead of Cr³⁺. A selective probe will show a significant fluorescence response only for the target analyte.[1]

-

The limit of detection (LOD) can be calculated based on a signal-to-noise ratio of 3 (S/N = 3) from the fluorescence titration data.[1]

-

Conclusion

Anthracene-based fluorescent probes represent a cornerstone in the development of chemical sensors for a multitude of applications in research and drug development. Their design flexibility, coupled with a deep understanding of their underlying fluorescence mechanisms—PET, ICT, and AIE—allows for the rational design of highly sensitive and selective probes for a diverse range of analytes. The ability to fine-tune their photophysical properties through chemical modification will undoubtedly continue to drive innovation in this exciting field, leading to the development of next-generation sensors for complex biological and environmental systems.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media | Performance Analytics [scinapse.io]

- 5. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability [mdpi.com]

- 7. Novel anthracene-based fluorescent sensor for selective recognition of acetate anions in protic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anion recognition by anthracene appended ortho-aminomethylphenylboronic acid: a new PET-based sensing mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Emergence of a Fluorophore: A Technical Guide to 9-Anthraceneacetonitrile

A Whitepaper on the Discovery, History, and Application of 9-Anthraceneacetonitrile as a Fluorescent Label for Researchers, Scientists, and Drug Development Professionals.

The quest for sensitive and reliable methods for the detection and quantification of biomolecules has been a driving force in analytical and biomedical research. Fluorescent labeling, a technique that imparts luminescence to otherwise non-fluorescent molecules, has emerged as a cornerstone of modern molecular analysis. Within the vast arsenal of fluorescent probes, anthracene derivatives have long been recognized for their inherent photophysical properties. This technical guide delves into the discovery, history, and application of a specific and versatile fluorescent label, this compound, providing a comprehensive resource for its utilization in research and drug development.

While a singular "discovery" of this compound as a fluorescent label is not prominently documented, its emergence is a logical progression from the well-established utility of the anthracene core as a robust fluorophore. The intrinsic fluorescence of anthracene, characterized by a high quantum yield and a distinctive emission profile, has made it an attractive scaffold for the development of various fluorescent probes. Early research into anthracene and its derivatives laid the groundwork for their application in diverse fields, from materials science to analytical chemistry. The functionalization of the 9-position of the anthracene ring with a reactive acetonitrile group provided a strategic handle for the covalent attachment of this fluorophore to a wide range of target molecules, paving the way for its use as a fluorescent labeling agent.

Chemical and Photophysical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₁N |

| Molecular Weight | 217.27 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 152-154 °C |

| Solubility | Soluble in organic solvents such as acetonitrile, dichloromethane, and THF |

Table 2: Estimated Photophysical Properties of this compound and its Derivatives

| Parameter | Estimated Value/Range | Notes |

| Excitation Maximum (λex) | ~360 - 365 nm | Based on data for 9-anthroyl nitrile and other 9-substituted anthracenes.[1] |

| Emission Maximum (λem) | ~410 - 460 nm | Dependent on the solvent and the nature of the labeled molecule.[1] |

| Molar Absorptivity (ε) | High | A general characteristic of anthracene derivatives. |

| Fluorescence Quantum Yield (Φf) | High | Anthracene derivatives are known for their high quantum yields. |

| Fluorescence Lifetime (τ) | Nanosecond range | Typical for many organic fluorophores. |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of 9-chloromethylanthracene with a cyanide salt. This reaction provides a straightforward pathway to introduce the acetonitrile functionality at the 9-position of the anthracene core.

Caption: Synthesis of this compound.

Experimental Protocols for Fluorescent Labeling

The primary application of this compound as a fluorescent label involves its covalent attachment to target molecules, a process known as derivatization. The acetonitrile group itself is not typically the reactive moiety for labeling. Instead, it is often a precursor to a more reactive functional group, or the anthracene core is functionalized with a different reactive group for labeling purposes. However, for the purpose of this guide, we will detail a general protocol for the derivatization of carboxylic acids using a related and well-documented anthracene-based reagent, 9-anthryldiazomethane (ADAM), which is conceptually similar to how a reactive derivative of this compound would be used. This provides a practical framework for researchers.

Protocol: Fluorescent Labeling of Carboxylic Acids with an Anthracene-Based Reagent

This protocol is adapted from methodologies for derivatizing fatty acids using anthracene-based fluorescent tags for HPLC analysis.

Materials:

-

Sample containing carboxylic acids (e.g., fatty acid extract)

-

9-Anthracene-based derivatizing agent (e.g., a solution of a reactive derivative of this compound or a commercially available reagent like ADAM)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Catalyst (if required, e.g., a tertiary amine like triethylamine)

-

Quenching reagent (e.g., a primary amine or a thiol)

-

HPLC-grade solvents for chromatography

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and free of water, as water can react with the derivatizing agent. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the dried sample in a known volume of anhydrous solvent.

-

-

Derivatization Reaction:

-

To the sample solution, add an excess of the 9-anthracene-based derivatizing agent solution.

-

If required, add the catalyst to facilitate the reaction.

-

Incubate the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 30-60 minutes). The optimal conditions should be determined empirically. Protect the reaction from light to prevent photobleaching of the fluorophore.

-

-

Quenching the Reaction:

-

After the incubation period, add a quenching reagent to consume any unreacted derivatizing agent.

-

Allow the quenching reaction to proceed for a short period (e.g., 10-15 minutes).

-

-

Sample Cleanup (Optional):

-

Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove excess reagents and interfering substances.

-

-

HPLC Analysis:

-

Inject an aliquot of the final derivatized sample into an HPLC system equipped with a fluorescence detector.

-

HPLC Column: A reversed-phase column (e.g., C18) is typically used for the separation of the derivatized analytes.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is commonly employed.

-

Fluorescence Detection: Set the excitation and emission wavelengths on the fluorescence detector to the optimal values for the 9-anthracene fluorophore (e.g., λex ≈ 365 nm, λem ≈ 410-460 nm).

-

Caption: Experimental workflow for fluorescent labeling.

Applications in Research and Drug Development

The use of this compound and its derivatives as fluorescent labels offers significant advantages in various research and development applications.

-

Metabolomics and Lipidomics: The sensitive detection of fatty acids and other carboxylic acid-containing metabolites is crucial for understanding cellular metabolism and disease states. Derivatization with an anthracene-based fluorophore enables their quantification at low concentrations in complex biological samples.

-

Pharmaceutical Analysis: In drug development, fluorescent labeling can be employed for the quantification of drug molecules or their metabolites in biological fluids, aiding in pharmacokinetic and pharmacodynamic studies.

-

Environmental Analysis: The method can be adapted for the trace analysis of carboxylic acid pollutants in environmental samples.

Logical Relationships in Fluorescent Labeling and Analysis

The overall process of using a fluorescent label like this compound for the analysis of a target analyte involves a series of interconnected steps, each critical for achieving accurate and sensitive results.

Caption: Key factors in fluorescent labeling success.

Conclusion

This compound and its derivatives represent a valuable class of fluorescent labels for the sensitive analysis of a variety of biomolecules, particularly those containing carboxylic acid functionalities. While its historical "discovery" is intertwined with the broader development of anthracene-based fluorophores, its utility in modern analytical chemistry is clear. The protocols and principles outlined in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively employ this versatile fluorescent labeling strategy in their work. The continued exploration and optimization of derivatization methodologies using anthracene-based probes will undoubtedly contribute to advancements in our ability to probe the complexities of biological systems.

References

Methodological & Application

Application Notes and Protocols for Studying Drug-Albumin Interactions Using 9-Anthraceneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including a wide variety of drugs.[1][2][3] The extent of drug binding to albumin significantly influences its pharmacokinetic and pharmacodynamic properties, affecting its distribution, metabolism, excretion, and ultimately, its therapeutic efficacy.[1][3] Therefore, the characterization of drug-albumin interactions is a critical step in the drug discovery and development process.

Fluorescence spectroscopy is a powerful and sensitive technique widely employed to study these interactions. The intrinsic fluorescence of tryptophan residues in albumin can be utilized, or extrinsic fluorescent probes that bind to specific sites on the protein can be employed. 9-Anthraceneacetonitrile, a fluorescent compound, can be explored as an extrinsic probe to investigate drug-albumin binding. This application note provides detailed protocols and data presentation guidelines for utilizing this compound in such studies. The methodologies described herein are based on the principle of fluorescence quenching and competitive displacement assays.

Principle of the Assay

The fundamental principle underlying this application is the change in the fluorescence properties of a probe upon interaction with albumin and the subsequent displacement of the probe by a drug. This compound, upon binding to a hydrophobic pocket on albumin, is expected to exhibit an enhanced fluorescence quantum yield due to the restricted motion and altered microenvironment.

When a drug that competes for the same binding site is introduced, it displaces this compound, leading to a decrease in its fluorescence intensity. This phenomenon, known as fluorescence quenching, can be used to determine the binding affinity of the drug for albumin. The interaction can be quantified using the Stern-Volmer equation and other binding models. By using site-specific markers, the specific binding domain of the drug on albumin can also be elucidated.

Data Presentation

Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from the experiments.

Table 1: Fluorescence Quenching Data for Drug-Albumin Interaction

| Drug Concentration (μM) | Fluorescence Intensity (a.u.) | F₀/F | log[(F₀-F)/F] | log[Drug] |

| 0 | ||||

| ... | ||||

| ... |

F₀ is the initial fluorescence intensity of the this compound-Albumin complex, and F is the fluorescence intensity in the presence of the drug.

Table 2: Binding and Thermodynamic Parameters

| Parameter | Value |

| Stern-Volmer Quenching Constant (Ksv) | |

| Bimolecular Quenching Rate Constant (kq) | |

| Binding Constant (Ka) | |

| Number of Binding Sites (n) | |

| Gibbs Free Energy (ΔG°) | |

| Enthalpy Change (ΔH°) | |

| Entropy Change (ΔS°) |

Table 3: Competitive Displacement Assay with Site-Specific Markers

| Competitor | Drug Concentration (μM) | % Inhibition of this compound Binding |

| Site I Marker (e.g., Warfarin) | ||

| ... | ||

| ... | ||

| Site II Marker (e.g., Ibuprofen) | ||

| ... | ||

| ... |

Experimental Protocols

Materials and Reagents

-

Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

-

This compound

-

Test Drug

-

Site I Marker (e.g., Warfarin)

-

Site II Marker (e.g., Ibuprofen)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO (for stock solutions)

-

Spectrofluorometer

-

Quartz cuvettes

Protocol 1: Characterization of this compound Binding to Albumin

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Prepare a 100 μM stock solution of albumin in PBS (pH 7.4).

-

-

Fluorescence Titration:

-

To a quartz cuvette, add 2 mL of 5 μM albumin solution in PBS.

-

Record the fluorescence emission spectrum (determine the optimal excitation wavelength for this compound, likely in the range of 350-380 nm, and record emission over a suitable range, e.g., 390-500 nm). This will serve as the blank.

-

Successively add small aliquots (2-10 μL) of the this compound stock solution to the albumin solution.

-

After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.

-

Record the fluorescence emission spectrum after each addition.

-

Correct for the inner filter effect if necessary.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the this compound concentration.

-

Determine the binding constant (Ka) and the number of binding sites (n) by fitting the data to the appropriate binding isotherm model (e.g., Scatchard plot).

-

Protocol 2: Determination of Drug-Albumin Binding Affinity

-

Preparation of the this compound-Albumin Complex:

-

Prepare a solution containing 5 μM albumin and a concentration of this compound that results in significant but not saturating fluorescence (e.g., 5 μM) in PBS.

-

-

Fluorescence Quenching Titration:

-

To a quartz cuvette, add 2 mL of the pre-formed this compound-Albumin complex solution.

-

Record the initial fluorescence intensity (F₀).

-

Prepare a stock solution of the test drug in DMSO.

-

Add successive aliquots of the drug stock solution to the cuvette.

-

After each addition, mix and incubate for 2-5 minutes.

-

Record the fluorescence intensity (F).

-

-

Data Analysis:

-

Calculate the Stern-Volmer quenching constant (Ksv) using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where [Q] is the drug concentration.

-

Determine the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation: log[(F₀-F)/F] = logKa + nlog[Q].

-

Protocol 3: Identification of the Drug Binding Site

-

Competitive Displacement with Site-Specific Markers:

-

Prepare three sets of solutions of the this compound-Albumin complex as described in Protocol 2.

-

To the first set, add increasing concentrations of the test drug.

-

To the second set, first add a saturating concentration of a Site I marker (e.g., Warfarin, ~20 μM) and incubate for 10 minutes. Then, add increasing concentrations of the test drug.

-

To the third set, first add a saturating concentration of a Site II marker (e.g., Ibuprofen, ~20 μM) and incubate for 10 minutes. Then, add increasing concentrations of the test drug.

-

-

Fluorescence Measurements:

-

Record the fluorescence intensity for all samples.

-

-

Data Analysis:

-

Compare the quenching of this compound fluorescence by the test drug in the absence and presence of the site-specific markers.

-

If the drug binds to the same site as a marker, the quenching effect of the drug will be significantly reduced in the presence of that marker.

-

Visualizations

Experimental Workflow for Drug-Albumin Binding Assay

Caption: Workflow for determining drug-albumin binding affinity using this compound.

Principle of Competitive Displacement Assay

Caption: Competitive displacement of the fluorescent probe by a drug from the albumin binding site.

References

Application Notes and Protocols for Intracellular Delivery of 9-Anthraceneacetonitrile-Labeled Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to deliver molecules into living cells is a cornerstone of modern biological research and therapeutic development. Fluorescent labeling is a powerful tool for tracking the delivery, localization, and fate of these molecules. 9-Anthraceneacetonitrile is a fluorescent molecule with a compact structure and intrinsic fluorescence, making it a potentially valuable tool for labeling a variety of molecules for intracellular delivery studies. Its anthracene core provides desirable photophysical properties for fluorescence microscopy.

These application notes provide a comprehensive overview of the methodologies for labeling molecules with this compound, delivering them into cells, and quantifying their uptake. The protocols provided are generalized and may require optimization for specific molecules and cell types.

Data Presentation

Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~365 nm | [1] |

| Emission Maximum (λem) | ~400-450 nm | [2] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | Pale yellow solid | [3] |

Illustrative Intracellular Delivery Efficiency

The following table provides a hypothetical dataset for the intracellular delivery of a this compound-labeled peptide into HeLa cells using a lipid-based transfection reagent. This data is for illustrative purposes and will vary depending on the molecule, delivery vehicle, and cell type.

| Labeled Peptide Concentration (µM) | Delivery Reagent Concentration (µL/mL) | Incubation Time (hours) | % of Fluorescently Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (Arbitrary Units) |

| 1 | 2 | 4 | 35% | 1500 |

| 1 | 2 | 24 | 65% | 3200 |

| 5 | 2 | 4 | 70% | 4500 |

| 5 | 2 | 24 | 95% | 8700 |

| 10 | 2 | 4 | 85% | 7800 |

| 10 | 2 | 24 | >98% | 15000 |

Illustrative Cytotoxicity Data

This table illustrates a potential cytotoxicity profile of a this compound-labeled protein on HEK293 cells, as determined by a standard MTT or resazurin-based assay after 24 hours of incubation.[4][5][6]

| Labeled Protein Concentration (µM) | Unlabeled Protein (Cell Viability %) | Labeled Protein (Cell Viability %) | Free this compound Derivative (Cell Viability %) |

| 0.1 | 100% | 98% | 99% |

| 1 | 100% | 95% | 97% |

| 10 | 98% | 88% | 90% |

| 50 | 95% | 75% | 82% |

| 100 | 92% | 60% | 70% |

Experimental Protocols

Protocol 1: Synthesis of a Carboxy-Functionalized this compound Derivative for Bioconjugation

This compound itself lacks a common reactive group for direct bioconjugation. Therefore, a derivative with a functional group like a carboxylic acid is necessary. This protocol outlines a plausible synthetic route.

Workflow for Synthesis of a Carboxy-Functionalized this compound Derivative

Caption: Synthetic pathway for a carboxy-functionalized this compound derivative.

Materials:

-

9-Anthraldehyde

-

Sodium borohydride (NaBH4)

-

Methanol

-

Thionyl chloride (SOCl2)

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

An appropriate carboxy-containing alkyl halide (e.g., ethyl 4-bromobutanoate)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard glassware for organic synthesis

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel)

Procedure:

-

Synthesis of 9-Anthracenemethanol:

-

Dissolve 9-anthraldehyde in methanol.

-

Slowly add sodium borohydride while stirring at room temperature.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction with water and extract the product with an organic solvent.

-

Purify by column chromatography to obtain 9-anthracenemethanol.[3]

-

-

Synthesis of 9-(Chloromethyl)anthracene:

-

React 9-anthracenemethanol with thionyl chloride in an appropriate solvent.

-

Carefully control the reaction temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Synthesis of this compound:

-

Dissolve 9-(chloromethyl)anthracene in DMF.

-

Add sodium cyanide and heat the reaction mixture.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract the product.

-

Purify by recrystallization or column chromatography.

-

-

Functionalization with a Carboxylic Acid:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride in dry THF.

-

Add a solution of this compound in THF dropwise.

-

After stirring, add the carboxy-containing alkyl halide (e.g., ethyl 4-bromobutanoate).

-

Reflux the mixture and monitor by TLC.

-

Quench the reaction carefully with water.

-

Extract the esterified product.

-

Hydrolyze the ester to the carboxylic acid using aqueous NaOH, followed by acidification with HCl.

-

Purify the final carboxy-functionalized this compound derivative.

-

Protocol 2: Labeling of Proteins with Carboxy-Functionalized this compound

This protocol describes the conjugation of the synthesized carboxy-functionalized this compound to primary amines (e.g., lysine residues) on a target protein using carbodiimide chemistry.[7][8][9]

Workflow for Protein Labeling

Caption: Workflow for labeling a target protein with a carboxy-functionalized fluorescent probe.

Materials:

-

Carboxy-functionalized this compound

-

Target protein in a suitable buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the carboxy-functionalized this compound in DMSO.

-

Activate the carboxylic acid:

-

In a small tube, mix the fluorescent label with EDC and NHS in an appropriate buffer.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester.

-

-

Conjugation to the protein:

-

Add the activated fluorescent label to the protein solution.

-

The molar ratio of label to protein should be optimized, but a starting point of 10:1 is common.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Purification of the labeled protein:

-

Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column.

-

Collect the fractions containing the protein-dye conjugate.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the anthracene label (at ~365 nm).

-

Protocol 3: Intracellular Delivery of Labeled Molecules

This protocol provides a general method for delivering the fluorescently labeled molecules into cultured mammalian cells using a commercially available lipid-based transfection reagent.

Workflow for Intracellular Delivery

Caption: General workflow for the intracellular delivery and imaging of labeled molecules.

Materials:

-

Mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well imaging plates or chamber slides

-

This compound-labeled molecule

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Procedure:

-

Cell Seeding:

-

The day before delivery, seed the cells in a 96-well imaging plate or chamber slide at a density that will result in 70-90% confluency on the day of transfection.

-

-

Complex Formation:

-

Dilute the this compound-labeled molecule in serum-free medium.

-

In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.

-

Combine the diluted labeled molecule and the diluted lipid reagent.

-

Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

-

Cell Treatment:

-

Remove the culture medium from the cells and replace it with the labeled molecule-lipid complex mixture.

-

Incubate the cells for 4-24 hours at 37°C in a CO2 incubator.

-

-

Imaging:

-

After incubation, gently wash the cells twice with PBS to remove the extracellular complexes.

-

Add fresh complete medium to the cells.

-

Image the cells using a fluorescence microscope with an appropriate filter set for the anthracene fluorophore (e.g., excitation ~365 nm, emission ~430 nm).

-

Protocol 4: Quantification of Intracellular Uptake by Flow Cytometry

Flow cytometry can be used to quantify the percentage of cells that have taken up the labeled molecule and the relative amount of uptake per cell.

Materials:

-

Cells treated with the this compound-labeled molecule (from Protocol 3)

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer with a UV or violet laser

Procedure:

-

Cell Harvest:

-

After the incubation period, wash the cells with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

-

-

Cell Pelleting and Resuspension:

-

Centrifuge the cells to form a pellet.

-

Discard the supernatant and resuspend the cells in cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Use an unstained cell sample as a negative control to set the gates.

-

Excite the cells with a UV or violet laser and collect the emission in the blue channel.

-

Record the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Protocol 5: Cytotoxicity Assay

It is crucial to assess the potential toxicity of the labeled molecule and the delivery process.[10][11]

Materials:

-

Cells seeded in a 96-well plate

-

This compound-labeled molecule at various concentrations

-

Delivery reagent (if applicable)

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial cytotoxicity assay kit)

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Cell Treatment:

-

Prepare serial dilutions of the labeled molecule.

-

Treat the cells in the 96-well plate with the different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Acquisition:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Conclusion

This compound offers a promising fluorescent tag for tracking the intracellular delivery of molecules. The protocols outlined above provide a framework for the synthesis of a conjugatable derivative, labeling of target molecules, delivery into cells, and subsequent analysis of uptake and cytotoxicity. Researchers should note that optimization of these protocols will be necessary for each specific application to achieve the best results.

References

- 1. This compound | C16H11N | CID 315662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Anthracenemethanol synthesis - chemicalbook [chemicalbook.com]

- 4. Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]

- 6. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Application of 9-Anthraceneacetonitrile in Fluorescence Polarization Assays: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful and homogeneous technique widely used in research and drug discovery to study molecular interactions in real-time. The principle of FP is based on the differential rotation of a small fluorescent molecule (tracer) in solution versus when it is bound to a larger molecule. When excited with plane-polarized light, a small, unbound tracer rotates rapidly, leading to depolarization of the emitted light and a low FP value. Upon binding to a larger molecule, the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization of the emitted light and an increased FP value. This change in polarization is directly proportional to the fraction of the bound tracer, enabling the quantitative analysis of binding events.

9-Anthraceneacetonitrile, a derivative of anthracene, possesses intrinsic fluorescent properties that make it a potential candidate for use as a fluorescent tracer in FP assays. Its relatively small size and the rigid, planar structure of the anthracene core are advantageous for minimizing steric hindrance in binding interactions and for exhibiting significant changes in rotational mobility upon binding. This application note provides a comprehensive overview and a detailed protocol for the utilization of this compound in fluorescence polarization assays for studying protein-ligand interactions.

Principle of Fluorescence Polarization Assay

The fundamental principle of a competitive fluorescence polarization assay using this compound as a fluorescent tracer is depicted below. In this assay format, a known concentration of a target protein and the this compound tracer are incubated together, resulting in a high FP signal due to the formation of a large protein-tracer complex. When a test compound (a potential inhibitor or ligand) is introduced, it competes with the tracer for binding to the target protein. A successful competitor will displace the tracer from the protein, leading to an increase in the population of the small, rapidly tumbling free tracer. This displacement results in a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the affinity of the test compound for the target protein.

Photophysical Properties of this compound

It is crucial to experimentally determine the precise excitation and emission maxima, quantum yield, and fluorescence lifetime of this compound in the chosen assay buffer for optimal assay performance and accurate data interpretation. The following table provides estimated values based on related compounds.

| Parameter | Estimated Value | Notes |

| Excitation Maximum (λex) | ~360 - 380 nm | Anthracene derivatives typically absorb in the near-UV range. |

| Emission Maximum (λem) | ~400 - 430 nm | Emission is expected in the blue region of the visible spectrum. |

| Fluorescence Quantum Yield (Φf) | 0.2 - 0.4 | This can be highly dependent on the solvent environment. |

| Fluorescence Lifetime (τ) | 4 - 10 ns | A longer lifetime can be advantageous for FP assays. |

Experimental Protocol: Competitive FP Assay for a Target Protein

This protocol outlines a general procedure for a competitive fluorescence polarization assay to screen for inhibitors of a target protein using this compound as the fluorescent tracer.

Materials and Reagents

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Target Protein: Purified and of known concentration.

-

Assay Buffer: Buffer composition should be optimized for protein stability and activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Test Compounds: Library of potential inhibitors, typically dissolved in DMSO.

-

Black, low-binding 96-well or 384-well plates.

-

A microplate reader with fluorescence polarization capabilities.

Experimental Workflow

The workflow for setting up and performing the competitive FP assay is illustrated in the diagram below.

Application Notes and Protocols: Synthesis and Application of 9-Anthraceneacetonitrile Derivatives for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is an indispensable tool in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems, providing insights into their function, localization, and interactions. Anthracene derivatives are attractive fluorescent probes due to their high molar absorptivity, relatively long fluorescence lifetimes, and emission in the blue region of the spectrum, making them suitable for multicolor imaging experiments.[1] This document provides detailed protocols for the synthesis of amine- and thiol-reactive 9-anthraceneacetonitrile derivatives and their subsequent application in protein labeling.

Synthesis of Reactive this compound Derivatives

To covalently attach the this compound fluorophore to proteins, it must first be derivatized with a reactive group that can form a stable bond with specific amino acid side chains. The most common targets are the primary amines of lysine residues and the thiols of cysteine residues. Here, we describe the synthesis of an N-hydroxysuccinimide (NHS) ester for amine labeling and a maleimide derivative for thiol labeling.

Synthesis of 9-Anthraceneacetic Acid N-Hydroxysuccinimide Ester (Amine-Reactive Probe)

This protocol outlines the synthesis of 9-anthraceneacetic acid, followed by its activation to the corresponding NHS ester.

Protocol 1: Synthesis of 9-Anthraceneacetic Acid

-

Oxidation of 9-Anthracenemethanol: 9-Anthracenemethanol is oxidized to 9-anthraldehyde.

-

Conversion to 9-Anthracenecarboxylic Acid: The 9-anthraldehyde is then oxidized to 9-anthracenecarboxylic acid. A typical procedure involves dissolving 9-anthraldehyde in isopropanol and 2-methyl-2-butene. An aqueous solution of sodium dihydrogen phosphate is added with stirring, followed by the dropwise addition of an aqueous solution of sodium chlorite while maintaining the temperature at 20-30°C. The reaction is stirred for several hours at room temperature.[2][3]

-

Conversion to this compound: This step is a placeholder for a documented synthesis route.

-

Hydrolysis to 9-Anthraceneacetic Acid: The this compound is then hydrolyzed to 9-anthraceneacetic acid.

Protocol 2: Synthesis of 9-Anthraceneacetic Acid N-Hydroxysuccinimide Ester

-